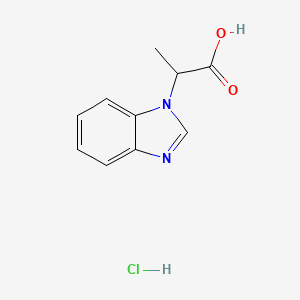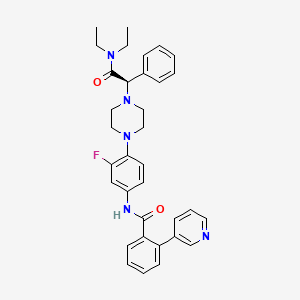
(R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide
Vue d'ensemble
Description
(R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C34H36FN5O2 and its molecular weight is 565.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
Neuropharmacology and Receptor Antagonism
A notable study involves JNJ-31020028, a compound with structural similarities to the specified chemical, identified as a selective brain penetrant small molecule antagonist of the neuropeptide Y Y2 receptor. This compound was evaluated for its in vitro and in vivo characteristics, demonstrating significant potential in studying neuropeptide-related functions and disorders. Its application in neuroscience research highlights the utility of such compounds in dissecting complex neurochemical pathways and potentially addressing conditions like anxiety and stress-induced behaviors (Shoblock et al., 2010).
Antimicrobial Activity
Another area of application for similar compounds is in antimicrobial research. Compounds synthesized through nucleophilic substitution reactions have shown potent activity against bacterial strains, such as P. aeruginosa, and fungal strains like C. albicans. This demonstrates the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Mishra & Chundawat, 2019).
Drug Development and Quality Control
The development of analytical methods for the quality control of pharmaceuticals is another critical application. For example, nonaqueous capillary electrophoretic separation techniques have been developed for imatinib mesylate and related substances, demonstrating the importance of such compounds in ensuring the purity and efficacy of pharmaceutical products. This research underlines the role of similar chemical compounds in the pharmaceutical industry, from synthesis to quality control (Ye et al., 2012).
Medicinal Chemistry and Drug Synthesis
The synthesis and characterization of derivatives for potential therapeutic applications are central to medicinal chemistry research. Compounds with the specified chemical structure or similar ones are often synthesized and evaluated for their biological activities, including anticonvulsant, analgesic, and tocolytic effects. Such research is pivotal in discovering new drugs and understanding the molecular basis of their actions (Obniska et al., 2015).
Mécanisme D'action
Target of Action
The primary target of ®-JNJ-31020028, also known as ®-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide, is the neuropeptide Y Y2 receptor . This receptor is a G-protein coupled receptor involved in various physiological processes, including the regulation of food intake, anxiety, and circadian rhythms .
Mode of Action
®-JNJ-31020028 acts as an antagonist at the Y2 receptor . This means it binds to the receptor and blocks its activation by the natural ligand, neuropeptide Y. By inhibiting the activation of the Y2 receptor, ®-JNJ-31020028 can modulate the physiological processes controlled by this receptor .
Biochemical Pathways
The Y2 receptor is part of the neuropeptide Y system, which includes several other receptors (Y1, Y4, Y5) and the peptides neuropeptide Y, peptide YY, and pancreatic polypeptide. The Y2 receptor is a presynaptic autoreceptor that inhibits the release of neuropeptide Y. Therefore, blocking the Y2 receptor with ®-JNJ-31020028 can increase the release of neuropeptide Y .
Pharmacokinetics
It has been reported that the compound is able to penetrate the brain, which is crucial for its activity, given that its target, the y2 receptor, is primarily located in the central nervous system .
Result of Action
In vivo studies have shown that ®-JNJ-31020028 increases norepinephrine release in the hypothalamus, consistent with the colocalization of norepinephrine and neuropeptide Y . It was found to be ineffective in a variety of anxiety models, although it did block stress-induced elevations in plasma corticosterone, without altering basal levels, and normalized food intake in stressed animals without affecting basal food intake .
Propriétés
IUPAC Name |
N-[4-[4-[(1R)-2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41)/t32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUNRYUVDVWTTE-JGCGQSQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H](C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



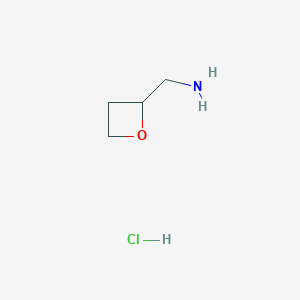
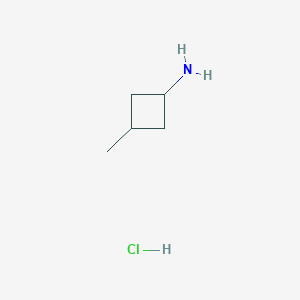
![N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B3080980.png)
![3-[(4-Aminophenyl)thio]-1-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3080981.png)
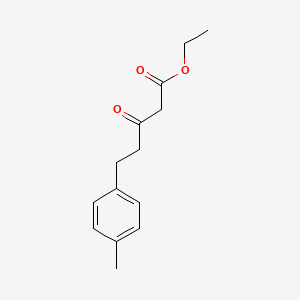

![(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B3081008.png)
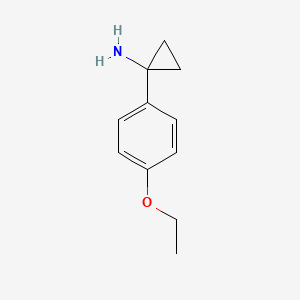
![3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B3081012.png)
![2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3081021.png)

![1,4-Dioxaspiro[4.4]nonan-6-ol](/img/structure/B3081033.png)
![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3081051.png)
